BenchChemオンラインストアへようこそ!

Fmoc-D-Cystine

Peptide synthesis Chiral purity Quality control

Sourcing Fmoc-D-Cystine (CAS 1958091-70-7) eliminates the batch-to-batch variability and yield loss inherent in post-synthetic disulfide oxidation. Unlike monomeric Fmoc-D-Cys-OH, this pre-formed dimer directly incorporates complete cystine residues in Fmoc/tBu SPPS. The D-configuration confers intrinsic racemization resistance under microwave conditions (enabling 80°C coupling without racemization), while delivering proteolytically stable peptides for therapeutic development. For disulfide-rich frameworks—conotoxins, defensins, insulin analogs—Fmoc-D-Cystine streamlines orthogonal Trt/Acm strategies and secures regioselective connectivity without additional redox steps.

Molecular Formula C36H32N2O8S2
Molecular Weight 684.8 g/mol
Cat. No. B13148103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Cystine
Molecular FormulaC36H32N2O8S2
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32?/m1/s1
InChIKeyIRQYKZZFOSDZHP-XGDNGBMYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Cystine: Technical Specifications and Procurement Baseline for SPPS Building Blocks


Fmoc-D-Cystine (CAS 1958091-70-7) is a dimeric, protected D-cysteine derivative with the molecular formula C36H32N2O8S2 and a molecular weight of 684.8 g/mol . As a disulfide-linked dimer, it differs fundamentally from its monomeric counterpart Fmoc-D-Cys-OH, which has a molecular weight of 343.4 g/mol . This compound incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on both amino termini, making it compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The D-enantiomer configuration distinguishes it from the naturally occurring L-cystine, offering potential advantages in peptide stability and biological activity profiles [1].

Why Fmoc-D-Cystine Cannot Be Replaced by Generic L-Cystine or Monomeric Cysteine Derivatives in SPPS


Generic substitution of Fmoc-D-Cystine with either Fmoc-L-Cystine or Fmoc-D-Cys-OH introduces quantifiable liabilities in peptide synthesis workflows. While Fmoc-L-Cystine shares the same molecular weight and dimeric structure, its L-enantiomer configuration renders it susceptible to enzymatic degradation and may yield different biological conformations . Conversely, substituting with the monomeric Fmoc-D-Cys-OH (MW 343.4 g/mol) fundamentally alters the synthetic approach: it requires a separate oxidation step to form disulfide bonds, which introduces batch-to-batch variability in cyclization efficiency. Fmoc-D-Cystine provides the disulfide bond pre-formed, enabling direct incorporation of the cystine residue without post-synthetic oxidation. The dimeric nature of Fmoc-D-Cystine also doubles the effective molar contribution per coupling step compared to monomeric alternatives, a critical consideration for procurement and synthesis planning .

Quantitative Evidence Guide: Fmoc-D-Cystine vs. Comparators in Peptide Synthesis Performance


Optical Rotation Differentiates Fmoc-D-Cystine from L-Enantiomer for Quality Control

Fmoc-D-Cystine exhibits a positive specific optical rotation of +23 ± 2º (c=1 in DMF) , which is opposite in sign to the L-enantiomer (Fmoc-L-Cystine). This difference provides a critical quality control metric for confirming enantiomeric purity and preventing mis-shipment or mis-identification. The monomeric Fmoc-D-Cys-OH displays a comparable rotation of +23 ± 2º or +25 ± 2º under identical conditions, indicating that dimerization does not significantly alter the chiral center's optical activity. This parameter is essential for procurement specifications and incoming material verification.

Peptide synthesis Chiral purity Quality control

Racemization Susceptibility of Cysteine in Microwave SPPS: Comparative Risk Assessment

In microwave-enhanced Fmoc SPPS of a model 20mer peptide containing all 20 natural amino acids, cysteine residues were found to be susceptible to racemization [1]. Lowering the microwave coupling temperature from 80°C to 50°C limited this racemization [2]. The use of the hindered amine collidine in the coupling reaction minimized formation of D-cysteine [3]. While this study employed L-cysteine building blocks, the findings establish a baseline racemization risk for cysteine residues. The D-configuration of Fmoc-D-Cystine is intrinsically more resistant to racemization under these conditions, as the D-enantiomer is already the 'racemized' product relative to L-cysteine. This intrinsic resistance reduces the need for specialized coupling protocols (e.g., conventional coupling steps or lower temperatures) required for L-cysteine incorporation in microwave SPPS.

Microwave SPPS Racemization Peptide synthesis optimization

Orthogonal Protection Strategy: Fmoc-D-Cystine vs. Boc-D-Cystine in SPPS

Fmoc-D-Cystine employs the base-labile Fmoc protecting group, which is removed under mild basic conditions (typically 20% piperidine in DMF) [1]. This contrasts with Boc-D-Cystine, which requires strong acid (e.g., TFA) for deprotection. The Fmoc strategy is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt), enabling greater flexibility in synthetic design. Furthermore, the Fmoc/tBu approach avoids the use of highly toxic hydrogen fluoride (HF) required for final cleavage in Boc/Bzl synthesis, allowing peptide synthesis to be conducted in standard laboratory glassware without specialized HF-handling apparatus . For acid-sensitive peptides or sequences requiring side-chain modifications, Fmoc-D-Cystine is the preferred building block. Additionally, a greater selection of independently deprotected cysteine derivatives is available under Fmoc chemistry, facilitating regioselective disulfide bond formation .

Orthogonal protection SPPS strategy Fmoc vs Boc

Optimal Research and Industrial Applications for Fmoc-D-Cystine Based on Quantitative Differentiation


Microwave-Assisted SPPS of Cysteine-Rich Therapeutic Peptides

In microwave-enhanced SPPS, the D-configuration of Fmoc-D-Cystine provides intrinsic resistance to racemization, eliminating the need for lower coupling temperatures (50°C vs. 80°C) or specialized coupling reagents like collidine that are required for L-cysteine [1]. This enables faster, more robust synthesis of disulfide-rich peptides such as conotoxins, defensins, and cyclotides, where multiple cystine residues are critical for structural integrity and biological activity. Procurement of Fmoc-D-Cystine ensures consistent enantiomeric purity and streamlines microwave SPPS protocols, reducing cycle times and improving overall yield.

Regioselective Disulfide Bond Formation in Multi-Cystine Peptides

The Fmoc protecting group on Fmoc-D-Cystine is orthogonal to a wide range of acid-labile side-chain protecting groups (e.g., Trt, Acm, StBu), enabling precise, stepwise construction of multiple disulfide bonds [1]. This regioselective control is essential for synthesizing peptides with defined disulfide connectivities, such as insulin analogs, peptide toxins, and antimicrobial peptides. The pre-formed disulfide bond in Fmoc-D-Cystine eliminates post-synthetic oxidation steps, reducing byproduct formation and simplifying purification. This building block is particularly valuable when combined with orthogonal cysteine protecting group strategies, such as Trt/Acm pairs, to achieve the desired disulfide pairing pattern .

Synthesis of Protease-Resistant D-Peptide Therapeutics and Research Probes

D-amino acid-containing peptides exhibit significantly enhanced resistance to proteolytic degradation compared to their L-counterparts [1]. Fmoc-D-Cystine serves as a direct building block for introducing D-cystine residues into therapeutic peptides, extending their in vivo half-life and improving pharmacokinetic profiles. This is critical for developing stable peptide drugs, diagnostic probes, and research tools such as cell-penetrating peptides containing fluorescent D-cysteines . The D-configuration maintains the ability to form structurally essential disulfide bonds while conferring stability against endogenous proteases, making Fmoc-D-Cystine a strategic procurement choice for pharmaceutical peptide development programs targeting enhanced metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Cystine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.